molecular formula C7H7Cl2N3 B13938835 4,6-Dichloro-5-cyclopropyl-2-pyrimidinamine

4,6-Dichloro-5-cyclopropyl-2-pyrimidinamine

Cat. No.: B13938835
M. Wt: 204.05 g/mol
InChI Key: MSVGZPSBAOWNBN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-cyclopropyl-2-pyrimidinamine is a chemical compound with the molecular formula C7H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-cyclopropyl-2-pyrimidinamine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-aminopyrimidine with cyclopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and conducted in an organic solvent like ethanol. The chlorination step involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-cyclopropyl-2-pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4,6-diamino-5-cyclopropyl-2-pyrimidinamine.

Scientific Research Applications

4,6-Dichloro-5-cyclopropyl-2-pyrimidinamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including DNA and proteins, to understand its mechanism of action and potential therapeutic uses.

    Industrial Chemistry: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-cyclopropyl-2-pyrimidinamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways depend on the specific context in which the compound is used, but it generally acts by binding to active sites on target molecules, thereby altering their function.

Comparison with Similar Compounds

  • 4,6-Dichloro-2-propylthiopyrimidine-5-amine
  • 4,5-Dichloro-6-methyl-2-pyrimidinamine
  • 4,6-Dichloro-5-phenyl-2-pyrimidinamine

Comparison: 4,6-Dichloro-5-cyclopropyl-2-pyrimidinamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

4,6-dichloro-5-cyclopropylpyrimidin-2-amine

InChI

InChI=1S/C7H7Cl2N3/c8-5-4(3-1-2-3)6(9)12-7(10)11-5/h3H,1-2H2,(H2,10,11,12)

InChI Key

MSVGZPSBAOWNBN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=C(N=C2Cl)N)Cl

Origin of Product

United States

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